molecular formula C20H20FN3O B2430024 1-(4-fluorophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 890643-06-8

1-(4-fluorophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2430024
CAS No.: 890643-06-8
M. Wt: 337.398
InChI Key: AOUNFLFFRIDJPB-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the isopropyl group: Alkylation of the benzimidazole core with isopropyl halides in the presence of a base.

    Formation of the pyrrolidinone ring: Cyclization reactions involving the appropriate amine and carbonyl compounds.

    Attachment of the 4-fluorophenyl group: This can be done via a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
  • 1-(4-methylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Uniqueness

1-(4-fluorophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the compound compared to its analogs.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O/c1-13(2)24-18-6-4-3-5-17(18)22-20(24)14-11-19(25)23(12-14)16-9-7-15(21)8-10-16/h3-10,13-14H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUNFLFFRIDJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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